1-ethyl-3-isocyanato-1H-indole
CAS No.: 1082325-97-0
Cat. No.: VC2904612
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082325-97-0 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-ethyl-3-isocyanatoindole |
| Standard InChI | InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 |
| Standard InChI Key | FODZVVNTPLQEKX-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)N=C=O |
| Canonical SMILES | CCN1C=C(C2=CC=CC=C21)N=C=O |
Introduction
Chemical Identity and Structural Features
1-ethyl-3-isocyanato-1H-indole (CAS No. 1082325-97-0) belongs to the class of isocyanates, compounds known for their high reactivity and diverse applications in medicinal chemistry and materials science. The molecule features an indole ring system—a bicyclic structure prevalent in numerous biologically active compounds—with an ethyl group attached to the nitrogen atom of the indole and an isocyanate functional group (-N=C=O) at the 3-position.
The structural architecture of this compound provides it with unique chemical properties. The indole scaffold, consisting of a benzene ring fused with a pyrrole ring, serves as an important pharmacophore in drug discovery. The presence of the isocyanate group at the 3-position creates a reactive center that can engage in various chemical transformations, while the N-ethyl substitution modifies the electronic distribution across the indole system.
Table 1: Chemical Identity and Physical Properties of 1-ethyl-3-isocyanato-1H-indole
| Property | Value |
|---|---|
| CAS Number | 1082325-97-0 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-ethyl-3-isocyanatoindole |
| Standard InChI | InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 |
| Standard InChIKey | FODZVVNTPLQEKX-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)N=C=O |
| PubChem Compound ID | 28288161 |
The molecular structure of 1-ethyl-3-isocyanato-1H-indole incorporates three key elements: (1) the indole bicyclic system, (2) the ethyl group attached to the indole nitrogen, and (3) the isocyanate functional group at position 3 of the indole ring. This combination yields a compound with unique reactivity patterns and potential applications in organic synthesis.
Chemical Reactivity and Properties
The chemical behavior of 1-ethyl-3-isocyanato-1H-indole is largely governed by the reactivity of the isocyanate functional group, which is highly susceptible to nucleophilic attack. The isocyanate group (-N=C=O) contains cumulative double bonds, making it particularly reactive toward nucleophiles such as alcohols, amines, and thiols. These reactions form the basis for many of the compound's potential applications in synthetic chemistry.
When comparing 1-ethyl-3-isocyanato-1H-indole with simpler isocyanates like ethyl isocyanate (C₃H₅NO), significant differences emerge in both physical properties and reactivity patterns. While ethyl isocyanate has a lower molecular weight (71.078 g/mol) and boiling point (60.0±3.0°C at 760 mmHg), 1-ethyl-3-isocyanato-1H-indole incorporates the larger indole ring system, resulting in different physical characteristics and reactivity profiles .
The reactivity of the isocyanate group in 1-ethyl-3-isocyanato-1H-indole allows for various transformations:
-
Reaction with alcohols to form carbamates (urethanes)
-
Reaction with amines to form urea derivatives
-
Reaction with water to form carbamic acids, which may decompose to amines
-
Dimerization or trimerization under certain conditions
These reactions make 1-ethyl-3-isocyanato-1H-indole a versatile intermediate in organic synthesis, particularly for the preparation of more complex nitrogen-containing heterocycles .
Table 2: Comparison of 1-ethyl-3-isocyanato-1H-indole with Related Compounds
| Property | 1-ethyl-3-isocyanato-1H-indole | Ethyl isocyanate |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O | C₃H₅NO |
| Molecular Weight | 186.21 g/mol | 71.078 g/mol |
| Physical State | Solid (predicted) | Liquid |
| Boiling Point | Not available | 60.0±3.0°C at 760 mmHg |
| Density | Not available | 0.9±0.1 g/cm³ |
| Flash Point | Not available | -6.7±0.0°C |
| Hazard Classification | Class 6.1 (Toxic) | GHS02, GHS06, GHS08 (Flammable, Toxic, Health Hazard) |
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Formation of indole core | Fischer indole synthesis: phenylhydrazine + appropriate ketone, acid catalyst |
| 2 | N-ethylation | Ethyl halide (e.g., ethyl iodide), base (e.g., NaH, K₂CO₃) |
| 3 | Introduction of carboxylic acid at 3-position | Various methods depending on starting material |
| 4 | Conversion to acyl azide | Thionyl chloride followed by sodium azide |
| 5 | Curtius rearrangement | Heat, solvent (e.g., toluene) |
Alternatively, the synthetic approach could be adjusted based on available starting materials. For instance, if starting with an indole-3-carboxamide, it might be possible to dehydrate the amide to form the isocyanate directly. Research on indole carboxamide derivatives suggests various approaches to functionalizing the indole scaffold at positions 2 and 3, which could be adapted for synthesizing 1-ethyl-3-isocyanato-1H-indole .
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of indole-based drug candidates | The indole scaffold is present in numerous biologically active compounds |
| Organic Synthesis | Building block for complex heterocycles | Reactive isocyanate group enables diverse transformations |
| Materials Science | Development of specialty polymers | Isocyanates are key components in polyurethane chemistry |
| Chemical Biology | Probe for studying protein-ligand interactions | Reactive functional group for covalent modification of biological targets |
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